molecular formula C9H15NO3 B1430660 Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate CAS No. 1565404-20-7

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate

Cat. No.: B1430660
CAS No.: 1565404-20-7
M. Wt: 185.22 g/mol
InChI Key: MBFRBWQBQAMHLL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that similar reactions could be involved in the synthesis or reactions of “Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate”, but specific reactions involving this compound are not mentioned in the retrieved information.

Scientific Research Applications

1. Chemical Synthesis and Structure Analysis

Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate and its derivatives have been utilized in chemical synthesis, such as in the creation of 1,4,5-trisubstituted 1,2,3-triazoles. These compounds were characterized through various spectroscopic methods and single crystal X-ray diffraction analyses, revealing their molecular structures and stabilization by intermolecular hydrogen bonding (Ahmed et al., 2016).

2. Application in Multicomponent Reactions

The compound has been used in multicomponent enol-Ugi condensation reactions. This method allows the synthesis of diversely functionalized compounds like 4-aminoacyl-coumarin enamines, demonstrating its utility in creating complex organic molecules in a highly atom-economic and convergent process (Neo et al., 2016).

3. Radiolabeling and Enzymatic Activity Studies

Research has also explored the synthesis of carbon-11 labeled derivatives of this compound as potential in vivo substrates for enzymes like acetylcholinesterase. These studies are crucial in understanding enzyme activity in the human brain, showcasing the compound's relevance in neuroscientific research (Nguyen et al., 1998).

Future Directions

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “Methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate” and similar compounds could have potential applications in the pharmaceutical industry.

Properties

IUPAC Name

methyl 2-(3-methylpiperidin-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-7-4-3-5-10(6-7)8(11)9(12)13-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFRBWQBQAMHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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